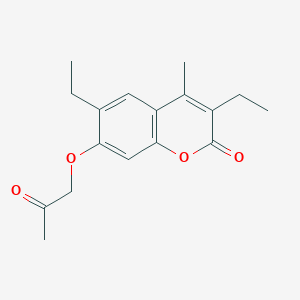![molecular formula C16H10ClF6NO B5039127 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as BTF, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
BTF exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BTF has several advantages for lab experiments, including its high yield synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BTF. One area of interest is its potential as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another area of interest is its use as a tool for studying protein-ligand interactions and enzyme inhibition. Future studies could focus on developing new derivatives of BTF with improved properties and exploring its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide, or BTF, is a synthetic compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTF could lead to the development of new drugs and tools for studying biological processes.
Méthodes De Synthèse
BTF can be synthesized through various methods, including microwave-assisted synthesis, solvent-free synthesis, and traditional methods. One of the most commonly used methods involves the reaction of 3,5-bis(trifluoromethyl)aniline and 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine or sodium hydroxide. The reaction yields BTF as a white solid with a high yield.
Applications De Recherche Scientifique
BTF has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, it has been studied for its effects on various physiological processes, including cell proliferation, apoptosis, and inflammation.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6NO/c17-12-3-1-9(2-4-12)5-14(25)24-13-7-10(15(18,19)20)6-11(8-13)16(21,22)23/h1-4,6-8H,5H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMHHZBMOPPJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5039044.png)
![2-[acetyl(ethyl)amino]benzoic acid](/img/structure/B5039050.png)
![[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5039074.png)

![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)

![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)

![3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)